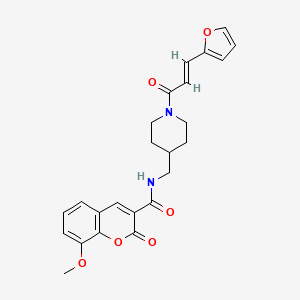
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural components of this molecule suggest interactions with various biological targets, leading to significant pharmacological effects, particularly in anti-inflammatory and anticancer research.
Chemical Structure
The compound features several key functional groups:
- Furan ring : Known for its role in enhancing biological activity.
- Piperidine moiety : Often associated with diverse pharmacological properties.
- Chromene core : A structure recognized for its therapeutic potential, especially in anticancer applications.
The molecular formula and weight of the compound are critical for understanding its solubility and reactivity, which influence its biological activity.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of specific receptors, altering cellular signaling pathways relevant to disease progression.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar chromone derivatives found that compounds showed IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR), and colon (HCT116) cancer cell lines . The presence of the methoxy and furan groups in our compound likely enhances its anticancer efficacy.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies showing that chromone derivatives can inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. In vitro assays demonstrated that certain derivatives effectively reduced inflammation markers, suggesting that this compound may exert similar effects .
Antimicrobial Properties
Chromenes have been documented for their antimicrobial activities. The structural features of our compound suggest that it may interact with microbial enzymes or cell membranes, leading to bactericidal or fungicidal effects. Further studies are needed to quantify these activities against specific pathogens.
Case Studies
- Cytotoxicity Evaluation : In a study examining a series of chromone carboxamide derivatives, compounds similar to our target exhibited varying degrees of cytotoxicity against leukemia and breast cancer cells. Notably, derivatives showed apoptosis-inducing capabilities, which could be a significant mechanism for the observed anticancer effects .
- Anti-inflammatory Assays : Another investigation assessed the anti-inflammatory properties of chromone derivatives through 5-lipoxygenase inhibition assays. Results indicated that hydrophilic variants had enhanced inhibitory effects, which could be relevant for designing more effective anti-inflammatory agents based on our compound .
Data Table
Eigenschaften
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-30-20-6-2-4-17-14-19(24(29)32-22(17)20)23(28)25-15-16-9-11-26(12-10-16)21(27)8-7-18-5-3-13-31-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,25,28)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDVDSJVDUUWJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














